4-[(4Z)-4-(4-{2-[(4-carboxyphenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-((Z)-1-{4-[2-(4-CARBOXYANILINO)-2-OXOETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID is a complex organic compound with a unique structure that includes multiple functional groups such as carboxylic acid, methoxy, and pyrazole
Preparation Methods
The synthesis of 4-[4-((Z)-1-{4-[2-(4-CARBOXYANILINO)-2-OXOETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID involves multiple steps, including the formation of intermediate compoundsIndustrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. .
Scientific Research Applications
4-[4-((Z)-1-{4-[2-(4-CARBOXYANILINO)-2-OXOETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-[4-((Z)-1-{4-[2-(4-CARBOXYANILINO)-2-OXOETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID include:
2,6-bis[(4-carboxyanilino)carbonyl]pyridine: Shares similar functional groups and structural features.
Benzoic acid derivatives: Have similar carboxylic acid groups and undergo similar chemical reactions
Properties
Molecular Formula |
C28H23N3O8 |
---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
4-[[2-[4-[(Z)-[1-(4-carboxyphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-2-methoxyphenoxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C28H23N3O8/c1-16-22(26(33)31(30-16)21-10-6-19(7-11-21)28(36)37)13-17-3-12-23(24(14-17)38-2)39-15-25(32)29-20-8-4-18(5-9-20)27(34)35/h3-14H,15H2,1-2H3,(H,29,32)(H,34,35)(H,36,37)/b22-13- |
InChI Key |
SGXAEDAUXBPTCC-XKZIYDEJSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)O)OC)C4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)O)OC)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.